(Rac)-Tenofovir alafenamide-d5 chemical properties and structure
(Rac)-Tenofovir alafenamide-d5 chemical properties and structure
An In-depth Technical Guide on (Rac)-Tenofovir alafenamide-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of (Rac)-Tenofovir alafenamide-d5, a deuterated isotopologue of Tenofovir (B777) alafenamide. This document is intended for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual pathways to support further investigation and application of this compound. Key information is summarized in structured tables, and experimental and biological pathways are illustrated using diagrams for clarity.
Chemical Properties and Identification
(Rac)-Tenofovir alafenamide-d5 is a stable, isotope-labeled version of Tenofovir alafenamide (TAF), a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. The "d5" designation indicates that five hydrogen atoms on the phenoxy group have been replaced with deuterium.[1] This labeling is primarily used for pharmacokinetic and metabolic studies, allowing the compound to be distinguished from its non-deuterated counterpart in biological matrices.
Table 1: Physicochemical Properties of (Rac)-Tenofovir alafenamide-d5
| Property | Value |
| Molecular Formula | C₂₁H₂₄D₅N₆O₅P |
| Molecular Weight | 481.50 g/mol [2][] |
| CAS Number | 2131003-68-2[4] |
| Appearance | Beige solid[5] |
| Purity (Typical) | ≥98% by HPLC[5] |
| Solubility | Slightly soluble in DMSO and Methanol[] |
| Storage Conditions | -20°C, under inert atmosphere, hygroscopic[] |
Chemical Structure
The chemical structure of (Rac)-Tenofovir alafenamide-d5 consists of a tenofovir core linked to an L-alanine isopropyl ester and a pentadeuteriophenoxy group through a phosphonamidate linkage. This prodrug design enhances cell permeability and targeted intracellular delivery.
Table 2: Structural Identifiers
| Identifier | Value |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate[4] |
| Synonyms | (Rac)-GS-7340-d5, GS 7171-d5[2][4] |
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO--INVALID-LINK--CN2C=NC3=C(N=CN=C32)N)N--INVALID-LINK--C(=O)OC(C)C)[2H])[2H][4] |
| InChI | InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D[4] |
| InChIKey | LDEKQSIMHVQZJK-UZFIYRAASA-N[4] |
Mechanism of Action and Intracellular Activation
Tenofovir alafenamide is a prodrug designed for efficient delivery of the active antiviral agent, tenofovir, into target cells such as lymphocytes.[6] Its stability in plasma allows it to circulate and enter cells largely intact.[6] The intracellular activation is a multi-step process initiated by enzymatic hydrolysis.
Once inside the cell, TAF-d5 is hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) or, in hepatocytes, by Carboxylesterase 1 (CES1).[7][8][9] This initial step cleaves the carboxyester bond, releasing the tenofovir-alanine conjugate. This intermediate is then converted to tenofovir. Subsequently, cellular kinases phosphorylate tenofovir twice: first to tenofovir monophosphate (TFV-MP) and then to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and, when incorporated into the growing viral DNA strand, causes chain termination, thus halting viral replication.[6]
Experimental Protocols
Synthesis
The synthesis of (Rac)-Tenofovir alafenamide-d5 strategically incorporates a pentadeuterated phenoxy group. The primary route involves the preparation of a phenol-d5 (B121304) precursor, which is then coupled to a phosphonochloridate intermediate.[1] A common "one-pot" method is employed for efficiency.
The process begins with the chlorination of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) to create a reactive PMPA-dichloride (PMPA-2Cl) intermediate. This intermediate is then reacted sequentially, first with phenol-d5 and subsequently with L-alanine isopropyl ester, in an organic solvent with an organic base at low temperatures to yield the final product.[10]
Purification and Analysis by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of Tenofovir alafenamide and its related substances, including its deuterated analogues. A validated, stability-indicating method is crucial for quality control.
Table 3: Example RP-HPLC Method for Tenofovir Alafenamide Analysis
| Parameter | Description |
| Method | Reverse-Phase HPLC (RP-HPLC)[11][12] |
| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[11][12] |
| Mobile Phase A | Buffer solution : Acetonitrile : Purified water (e.g., 20:02:78 v/v/v)[11][12] |
| Mobile Phase B | Solvent Mixture (e.g., Acetonitrile/Methanol) and Purified water (e.g., 75:25 v/v)[11][12] |
| Flow Rate | 1.0 mL/min[11][12] |
| Detection Wavelength | 260 nm or 262 nm[11][12][13] |
| Column Temperature | 40 °C[11][12] |
| Injection Volume | 20 µL[11][12] |
Note: This protocol is an example based on published methods for the non-deuterated compound and may require optimization for (Rac)-Tenofovir alafenamide-d5. The method is used to separate the active pharmaceutical ingredient from potential impurities and degradation products.
References
- 1. Tenofovir Alafenamide-D5 (diastereomers)|CAS 2131003-68-2 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Tenofovir Alafenamide-D5 (diastereomers) | C21H29N6O5P | CID 129010159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. esschemco.com [esschemco.com]
- 6. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. sphinxsai.com [sphinxsai.com]
